5-Methoxy-2-(methylthio)pyrimidin-4-ol
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Overview
Description
5-Methoxy-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H8N2O2S and a molecular weight of 172.21 g/mol . This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 5-position and a methylthio group at the 2-position, along with a hydroxyl group at the 4-position . It is typically found as a white to off-white powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-2-chloropyrimidine with sodium methylthiolate in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(methylthio)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium methylthiolate, sodium hydroxide, dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
5-Methoxy-2-(methylthio)pyrimidin-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(methylthio)pyrimidin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound’s methoxy and methylthio groups may play a role in its binding affinity and activity at these targets .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylpyrimidin-4-ol: Similar structure but lacks the methylthio group.
2-Methylthio-4-hydroxypyrimidine: Similar structure but lacks the methoxy group.
Uniqueness
5-Methoxy-2-(methylthio)pyrimidin-4-ol is unique due to the presence of both methoxy and methylthio groups on the pyrimidine ring, which may contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-methoxy-2-methylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-4-3-7-6(11-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFMDDLVLHIRNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278703 |
Source
|
Record name | 5-Methoxy-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1671-08-5 |
Source
|
Record name | 1671-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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